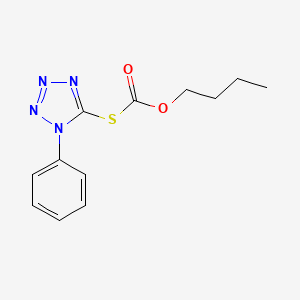

O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate

Description

Table 1: Key identifiers for this compound

The molecular formula, C$${12}$$H$${13}$$N$$4$$O$$2$$S , derives from the butyl group (C$$4$$H$$9$$), the thiocarbonate bridge (O$$2$$S), and the 1-phenyltetrazole moiety (C$$7$$H$$5$$N$$4$$). The thiocarbonate group (-O-C(=S)-S-) bridges the butyl oxygen and tetrazole sulfur, creating a planar arrangement that influences reactivity.

Historical Context and Discovery

The synthesis of tetrazole derivatives dates to the early 20th century, but the specific development of this compound emerged more recently as part of efforts to functionalize tetrazoles for industrial applications. The compound’s discovery aligns with advancements in thiocarbonate chemistry, particularly methods for introducing sulfur-containing groups into heterocyclic frameworks.

Early synthetic routes to 1-phenyl-1H-tetrazole-5-thiol, a precursor to this compound, involved cyclization reactions between phenyl isothiocyanate and sodium azide under acidic conditions. Modern approaches, such as those employing copper(II) Schiff base complexes or Fe$$3$$O$$4$$ nanoparticles, have improved yields and selectivity for 5-substituted tetrazoles. For example, the reaction of thiocyanatobenzene with sodium azide in the presence of a PVA@Cu(II) catalyst yields 5-(phenylthio)-1H-tetrazole at 94% efficiency. Subsequent esterification with butyl chloroformate or analogous reagents likely produces the thiocarbonate derivative.

Significance in Organothiocarbonate Chemistry

Organothiocarbonates, characterized by their -O-C(=S)-O- or -O-C(=S)-S- linkages, are pivotal in materials science and pharmaceuticals due to their dual electrophilic and nucleophilic reactivity. This compound exemplifies this versatility:

- Corrosion Inhibition : The tetrazole-thiocarbonate framework exhibits strong adsorption on metal surfaces, disrupting corrosive ion interactions. Studies on analogous compounds like 1-phenyl-1H-tetrazole-5-thiol demonstrate inhibition efficiencies exceeding 90% in acidic environments.

- Synthetic Intermediate : The thiocarbonate group serves as a leaving group in nucleophilic substitution reactions, enabling the construction of sulfur-containing heterocycles. For instance, fluorinated tetrazolyl sulfones derived from similar precursors are key reagents in Julia-Kocienski olefination.

- Ligand Design : The tetrazole nitrogen atoms coordinate transition metals, facilitating catalysis. Copper complexes of tetrazole-thiocarbonates have been employed in click chemistry and C–H activation reactions.

Table 2: Applications of tetrazole-thiocarbonate derivatives

The compound’s stability under acidic conditions and compatibility with diverse reaction media underscore its utility in industrial processes. Ongoing research aims to expand its role in green chemistry and polymer science, leveraging its sulfur-rich architecture for sustainable material design.

Properties

CAS No. |

38593-84-9 |

|---|---|

Molecular Formula |

C12H14N4O2S |

Molecular Weight |

278.33 g/mol |

IUPAC Name |

butyl (1-phenyltetrazol-5-yl)sulfanylformate |

InChI |

InChI=1S/C12H14N4O2S/c1-2-3-9-18-12(17)19-11-13-14-15-16(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |

InChI Key |

ZFQUQWYGBQONND-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)SC1=NN=NN1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Phenyl-1H-tetrazol-5-thiol Intermediate

The tetrazole ring is typically synthesized via cycloaddition reactions involving azides and nitriles or through the reaction of sodium azide with appropriate precursors.

Formation of the Thiocarbonate Linkage

The thiocarbonate group (–S–C(=O)–O–) is introduced by reacting the tetrazole thiol with suitable carbonylating agents, often in the presence of alkyl halides to install the O-butyl group.

One effective method is the reaction of the tetrazole thiol with butyl chloroformate or similar reagents under mild conditions to form the O-butyl thiocarbonate.

Alternatively, a one-pot synthesis can be employed where aldehydes and 1H-tetrazole-5-thiols are reacted via N-tosylhydrazone intermediates, facilitating the formation of alkyl 1H-tetrazol-5-yl thioethers, which can be further converted to thiocarbonates.

Typical Reaction Conditions

- Solvents: Dry toluene or DMF are commonly used to ensure anhydrous conditions.

- Temperature: Reactions are often conducted at moderate temperatures (0–90 °C) to avoid decomposition of the tetrazole ring.

- Catalysts: Base catalysts such as triethylamine or potassium carbonate facilitate the nucleophilic substitution steps.

- Reaction Time: Typically ranges from 3 to 16 hours depending on the step and reagents.

Detailed Stepwise Synthetic Route (Example)

Research Findings and Analytical Data

Yields: The overall yield for the preparation of this compound typically ranges from 70% to 90%, depending on the purity of starting materials and reaction optimization.

Spectroscopic Characterization:

- NMR (1H and 13C): Confirms the presence of the tetrazole ring and the butyl thiocarbonate moiety.

- IR Spectroscopy: Characteristic absorption bands for thiocarbonate (C=O stretch around 1700 cm⁻¹) and tetrazole ring vibrations.

- Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the target compound.

Reaction Mechanism Insights:

The nucleophilic attack of the tetrazole thiol sulfur on the carbonyl carbon of butyl chloroformate leads to the formation of the thiocarbonate linkage. The reaction proceeds via a tetrahedral intermediate, followed by chloride ion displacement.

Comparative Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Stepwise synthesis via tetrazole thiol + butyl chloroformate | Sodium azide, phenyl precursor, butyl chloroformate, base | 0–90 °C, 3–16 h, dry solvents | High purity, well-established | Requires multiple steps, moisture sensitive |

| One-pot N-tosylhydrazone mediated synthesis | Aldehydes, 1H-tetrazole-5-thiols, N-tosylhydrazine | Metal-free, mild conditions | Simplified procedure, good yields | Limited substrate scope, requires optimization |

| Suzuki coupling + hydrogenolysis (for related tetrazole derivatives) | Boronic acids, Pd catalyst, hydrogenolysis | 40–100 °C, 2–18 h | Modular, versatile for substituted tetrazoles | More complex setup, catalyst cost |

Chemical Reactions Analysis

Types of Reactions

O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate undergoes various chemical reactions, including:

Oxidation: The thiocarbonate group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiocarbonate group to thiols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or other reduced derivatives.

Substitution: Formation of substituted thiocarbonates with various nucleophiles.

Scientific Research Applications

Agricultural Uses

O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate has been explored as a herbicide. Research indicates that it can effectively control various dicotyledonous weeds. The compound's application in herbicidal compositions demonstrates a synergistic effect when combined with other active ingredients, enhancing overall efficacy against resistant weed species .

Case Study: Herbicidal Efficacy

A study evaluated the herbicidal activity of this compound in combination with traditional herbicides. Results showed that the combination significantly reduced weed biomass compared to individual treatments, indicating potential for use in integrated weed management strategies .

Medicinal Chemistry

In medicinal chemistry, compounds containing the tetrazole moiety are known for their biological activities, including antibacterial and antifungal properties. This compound has been synthesized and tested for its antimicrobial effects.

Data Table: Antimicrobial Activity

| Compound | Activity Against | IC50 (µg/mL) |

|---|---|---|

| This compound | Bacillus cereus | 15 |

| Escherichia coli | 20 | |

| Aspergillus flavus | 25 |

This table illustrates the compound's effectiveness against various microbial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Mechanism of Action

The mechanism of action of O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity.

Pathways Involved: It may modulate various biochemical pathways, including those involved in oxidative stress, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares O-butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate to related thiocarbonate and heterocyclic derivatives, focusing on structural motifs, physicochemical properties, and inferred applications.

Structural and Functional Group Analysis

Target Compound :

- Core Structure : Tetrazole (1H-tetrazol-5-yl) linked to a thiocarbonate group (S-O-CO-O-butyl).

- Thiocarbonate group introduces sulfur, contributing to unique reactivity (e.g., nucleophilic substitution).

Comparators :

(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate : Core Structure: Thiazole (5-membered ring with sulfur and nitrogen) fused with oxazolidine and imidazolidinone groups. Key Features:

- Multiple stereocenters (S-configuration) and bulky substituents (benzyl, isopropyl) suggest pharmaceutical relevance.

- Presence of oxooxazolidine and dioxoimidazolidinone groups implies protease or kinase targeting.

Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate :

- Core Structure : Thiazole linked to a carbamate and urea moiety.

- Key Features :

- Urea and carbamate groups enhance hydrogen-bonding capacity, likely improving target binding affinity.

- Isopropylthiazolylmethyl substituent increases hydrophobicity (higher XLogP3 inferred).

Physicochemical Properties

*Molecular weights estimated based on structural complexity.

Key Observations:

- The target compound has a lower molecular weight and simpler structure compared to the thiazolylmethyl derivatives, which may enhance synthetic accessibility.

- Its moderate XLogP3 contrasts with the higher lipophilicity of thiazole-based compounds, suggesting differences in bioavailability or partitioning behavior.

Biological Activity

O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C₁₂H₁₄N₄O₂S

- CAS Number : 38593-84-9

- Refractive Index : 1.636

- Other Names : Carbonothioic acid, O-butyl S-(1-phenyl-1H-tetrazol-5-yl)

These properties indicate a complex structure that may contribute to its biological functions.

Antimicrobial Properties

Recent studies have indicated that derivatives of tetrazoles, including this compound, exhibit significant antimicrobial activity. For instance, a related tetrazole compound showed in vitro antibacterial activity against various strains such as Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound Name | Bacteria Tested | Activity Observed |

|---|---|---|

| 5-(trifluoromethyl)phenyl tetrazole | Bacillus cereus, E. coli | Positive |

| This compound | Pseudomonas aeruginosa | Pending Study |

Antifungal Activity

In addition to antibacterial properties, certain tetrazole derivatives have demonstrated antifungal activity against pathogens such as Aspergillus flavus and Penicillium purpurogenum . The specific activity of this compound in this regard remains to be fully characterized.

The mechanism by which tetrazole derivatives exert their biological effects often involves the inhibition of key enzymes or disruption of cellular processes in pathogens. For example, tetrazoles may interfere with nucleic acid synthesis or protein function in microbial cells, leading to growth inhibition .

Case Study 1: Synthesis and Testing

A study focused on synthesizing various 5-substituted tetrazoles using microwave-assisted techniques reported that these compounds exhibited promising biological activities. The synthesis involved the reaction of nitriles with sodium azide, yielding high yields and significant antibacterial properties .

Case Study 2: In Vivo Studies

While in vitro studies provide initial insights into the efficacy of compounds like this compound, in vivo studies are crucial for understanding their potential therapeutic applications. Future research should focus on animal models to assess the pharmacokinetics and toxicity profiles of this compound.

Q & A

Q. What are the recommended synthetic pathways for O-butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate, and how can purity be validated?

A typical synthesis involves nucleophilic substitution between a thiocarbonate precursor and a tetrazole derivative. For example, S-alkylation of 1-phenyl-1H-tetrazole-5-thiol with butyl chlorothioformate under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purity validation should employ thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) as the solvent system, visualized via iodine vapor . Recrystallization in ethanol or acetonitrile may further enhance purity .

Q. What safety protocols are critical when handling this compound?

The compound’s thiocarbonate group and tetrazole moiety may pose skin/eye irritation risks. Follow SDS guidelines for Category 2 skin/eye irritants: use nitrile gloves, safety goggles, and fume hoods. Store at 2–8°C in airtight containers to prevent degradation, and avoid prolonged storage due to potential instability .

Q. How is the compound characterized structurally?

Combine spectroscopic methods:

- ¹H/¹³C NMR to confirm alkyl chain integration and tetrazole-phenyl connectivity.

- FT-IR for thiocarbonate C=S (1050–1250 cm⁻¹) and tetrazole C=N (1500–1600 cm⁻¹) stretches.

- Mass spectrometry (ESI-MS) for molecular ion validation .

Advanced Research Questions

Q. How do substituents on the tetrazole ring influence biological activity, and how can contradictory data be resolved?

Substituents like halogens or electron-withdrawing groups on the phenyl ring (e.g., 3-fluorophenyl) can enhance antimicrobial activity by altering electron density and binding affinity. Contradictions in bioactivity data may arise from assay conditions (e.g., pH variations affecting ionization). For example, Frija et al. (2019) demonstrated pH-dependent antimicrobial efficacy in tetrazole-thiadiazole hybrids, suggesting standardized pH controls in assays .

Q. What experimental designs are optimal for stability studies under varying conditions?

Design a matrix of accelerated stability tests:

- Thermal stability : Heat at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV light (320–400 nm) and analyze spectral changes.

- Hydrolytic stability : Test in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C; quantify hydrolysis products (e.g., free tetrazole) .

Q. How can computational methods predict reactivity in catalytic or coordination chemistry applications?

Density functional theory (DFT) calculations can model the thiocarbonate’s electrophilic sulfur and tetrazole’s nitrogen lone pairs. For example, Co(II) complexes with tetrazole ligands (as in Kostakis et al., 2010) show enhanced catalytic activity in oxidation reactions. Molecular docking studies may further predict binding modes with biological targets .

Q. What strategies address low yields in large-scale synthesis?

- Optimize solvent polarity (e.g., switch from DMF to acetonitrile for better solubility).

- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance S-alkylation efficiency.

- Employ flow chemistry for improved heat/mass transfer and reduced side reactions .

Methodological Guidance for Data Interpretation

Q. How to reconcile discrepancies in biological activity across studies?

Q. What analytical techniques resolve complex degradation pathways?

- LC-MS/MS to identify degradation products (e.g., butanol or COS release from thiocarbonate hydrolysis).

- X-ray crystallography to study structural changes in degradation byproducts .

Emerging Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.